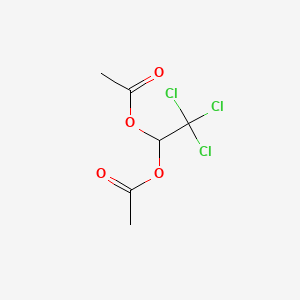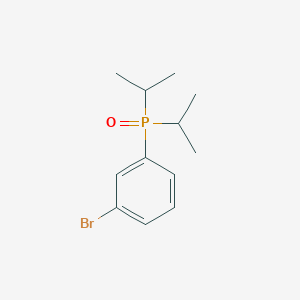
(3-Bromophenyl)diisopropylphosphine Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromophenyl)diisopropylphosphine oxide is an organophosphorus compound with the molecular formula C12H18BrOP. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a diisopropylphosphine oxide group. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)diisopropylphosphine oxide typically involves the reaction of 3-bromophenylmagnesium bromide with diisopropylphosphine oxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromophenyl)diisopropylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Bromophenyl)diisopropylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Research into its potential therapeutic applications, such as anticancer agents, is ongoing.
Industry: It is utilized in the development of new materials and catalysts for industrial processes
Wirkmechanismus
The mechanism of action of (3-Bromophenyl)diisopropylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers in enzymes or catalysts, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromophenyl)diisopropylphosphine oxide
- (4-Bromophenyl)diisopropylphosphine oxide
- (3-Chlorophenyl)diisopropylphosphine oxide
Uniqueness
(3-Bromophenyl)diisopropylphosphine oxide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs .
Eigenschaften
Molekularformel |
C12H18BrOP |
|---|---|
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
1-bromo-3-di(propan-2-yl)phosphorylbenzene |
InChI |
InChI=1S/C12H18BrOP/c1-9(2)15(14,10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3 |
InChI-Schlüssel |
UQIRLPLBSFADPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(=O)(C1=CC(=CC=C1)Br)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


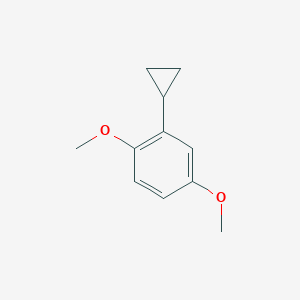

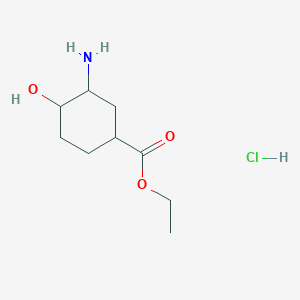
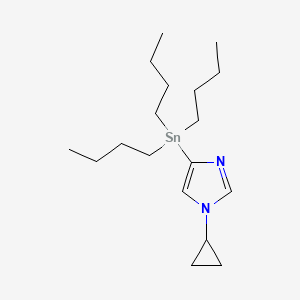
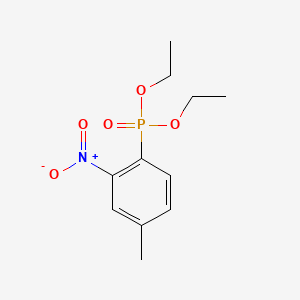
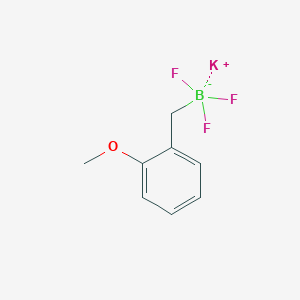
![2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B15336762.png)
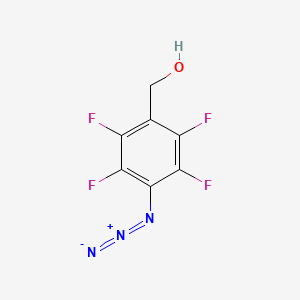
![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B15336773.png)
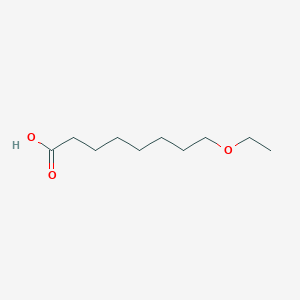


![1-Boc-3-[4-[(tert-butyldimethylsilyl)oxy]-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B15336802.png)
